molecular formula C7H6O B8765737 2-Ethynyl-5-methylfuran CAS No. 67237-54-1

2-Ethynyl-5-methylfuran

Cat. No.: B8765737
CAS No.: 67237-54-1
M. Wt: 106.12 g/mol
InChI Key: XLRATKAEINFNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-5-methylfuran is a furan derivative with a methyl group at the 5-position and an ethynyl (C≡CH) group at the 2-position of the aromatic ring. The ethynyl moiety enables participation in bio-orthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable in chemical biology and materials science . Its molecular formula is inferred as C₇H₆O, with a molecular weight of 106.12 g/mol.

Properties

CAS No.

67237-54-1

Molecular Formula

C7H6O

Molecular Weight

106.12 g/mol

IUPAC Name

2-ethynyl-5-methylfuran

InChI

InChI=1S/C7H6O/c1-3-7-5-4-6(2)8-7/h1,4-5H,2H3

InChI Key

XLRATKAEINFNOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C#C

Origin of Product

United States

Comparison with Similar Compounds

2-Acetyl-5-Methylfuran (CAS 1193-79-9)

  • Molecular Formula : C₇H₈O₂
  • Molecular Weight : 124.14 g/mol
  • Physical Properties: Purity: >98% Refractive Index: 1.511–1.517 (n²⁰D) Density: 1.064–1.070 g/cm³ (d²⁰/²⁰) Solubility: Miscible in ethanol .
  • Chemical Reactivity: The acetyl group facilitates nucleophilic additions (e.g., with Grignard reagents) and keto-enol tautomerism. Used in flavoring agents due to its nutty, caramel-like aroma and applications in food chemistry .
  • Analytical Data: Gas chromatography retention indices (Kovats’ RI): 1037 (non-polar column) .

2-Ethyl-5-Methylfuran

  • Molecular Formula : C₇H₁₀O
  • Molecular Weight : 110.16 g/mol (estimated)
  • Physical Properties: Limited data available; structurally similar tetrahydrofuran derivatives (e.g., 2-ethyl-5-methyltetrahydrofuran, CAS 931-39-5) exhibit higher stability but reduced aromaticity .
  • Chemical Reactivity: The ethyl group is electron-donating, enhancing furan ring stability but reducing electrophilic substitution rates. Potential use in fragrances or solvents due to lower reactivity compared to acetyl/ethynyl analogs .

Methyl 5-(Phenylethynyl)Furan-2-Carboxylate

  • Molecular Formula : C₁₄H₁₀O₃
  • Molecular Weight : 226.23 g/mol
  • Key Features :
    • Incorporates a phenylethynyl group and ester functionality.
    • Demonstrates applications in pharmaceuticals and advanced material synthesis, leveraging the ethynyl group for cross-coupling reactions .

Comparative Analysis Table

Property 2-Ethynyl-5-Methylfuran 2-Acetyl-5-Methylfuran 2-Ethyl-5-Methylfuran
Molecular Formula C₇H₆O C₇H₈O₂ C₇H₁₀O
Molecular Weight 106.12 124.14 110.16
Key Functional Group Ethynyl (C≡CH) Acetyl (COCH₃) Ethyl (CH₂CH₃)
Reactivity High (bio-orthogonal) Moderate (nucleophilic) Low (stable)
Applications Bio-conjugation, materials Food flavoring, GC standards Solvents, fragrances
CAS Number Not available 1193-79-9 Not explicitly listed

Key Research Findings

Reactivity Differences: The ethynyl group in this compound enables rapid cycloaddition reactions, contrasting with the acetyl group’s preference for keto-enol chemistry . Ethyl-substituted analogs show reduced ring strain and higher thermal stability, as seen in tetrahydrofuran derivatives .

Analytical Performance :

  • 2-Acetyl-5-methylfuran’s GC retention indices (RI = 1037) make it a benchmark for polar column analyses, while ethynyl derivatives may require specialized detection methods due to their volatility .

Industrial Relevance :

  • Acetyl derivatives dominate food and fragrance industries, whereas ethynyl analogs are niche in biomedical research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.